molecular formula C5H6N2O B1148156 4-Hydroxy-2-methylpyrimidine CAS No. 127892-80-2

4-Hydroxy-2-methylpyrimidine

Cat. No.: B1148156
CAS No.: 127892-80-2
M. Wt: 110.11394
Attention: For research use only. Not for human or veterinary use.
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-6-3-2-5(8)7-4/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIDYOLZFAQBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10941718
Record name 2-Methylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19875-04-8
Record name 4-Hydroxy-2-methylpyrimidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69938
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrimidines are highly sensitive to substituent modifications. Below is a comparative analysis of key analogues:

Table 1: Comparative Overview of Pyrimidine Derivatives
Compound Name CAS Number Substituents Molecular Formula Key Properties/Applications References
4-Hydroxy-2-methylpyrimidine 19875-04-8 2-CH₃, 4-OH C₅H₆N₂O Ligand in metal complexes; intermediate in drug synthesis .
4-Hydroxypyrimidine 4562-27-0 4-OH C₄H₄N₂O Lower lipophilicity; used in UV stabilizers and as a base for functionalization .
2-Amino-4-methylpyrimidine 108-52-1 2-NH₂, 4-CH₃ C₅H₇N₃ Higher basicity (pKa ~9.8); precursor for antihypertensive agents .
4-Hydroxy-6-methoxymethyl-2-(methylthio)pyrimidine 68087-13-8 4-OH, 6-CH₂OCH₃, 2-SCH₃ C₈H₁₂N₂O₂S Enhanced bioavailability; used in antiviral research .
4-Methylpyrimidin-2-ol hydrochloride 5348-51-6 2-OH, 4-CH₃ (salt form) C₅H₇ClN₂O Improved water solubility; utilized in analytical chemistry .
Hydroxyl Group (4-OH) :
  • Acidity: The hydroxyl group in 4-Hydroxy-2-methylpyrimidine enables deprotonation under basic conditions, facilitating coordination with metals (e.g., Cu²⁺, Fe³⁺) . In contrast, 4-Hydroxypyrimidine lacks the methyl group, reducing its stability in non-polar solvents .
  • Hydrogen Bonding : The hydroxyl group participates in intermolecular hydrogen bonds, influencing crystal packing and solubility. For example, 4-Hydroxy-6-methoxymethyl-2-(methylthio)pyrimidine forms stable crystals due to S···O interactions .
Methyl Group (2-CH₃) :
  • Lipophilicity : The methyl group in 4-Hydroxy-2-methylpyrimidine increases logP by ~0.5 compared to 4-Hydroxypyrimidine, enhancing membrane permeability .
  • Steric Effects: In 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one (CAS 127892-80-2), bulky substituents distort the pyrimidine ring, reducing planarity and altering binding affinity .
Amino vs. Hydroxyl Substitution :
  • 2-Amino-4-methylpyrimidine (CAS 108-52-1) exhibits stronger basicity and nucleophilicity, making it suitable for coupling reactions in antimetabolite drug synthesis . In contrast, the hydroxyl group in 4-Hydroxy-2-methylpyrimidine favors electrophilic substitution reactions .

Research Findings and Data Highlights

Table 2: Spectroscopic and Crystallographic Data
Compound Key Findings Reference
4-Hydroxy-2-methylpyrimidine IR: O-H stretch at 3200 cm⁻¹; XRD: Planar ring with dihedral angle <5° .
1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one XRD: Dihedral angles A/B = 34.87°, A/C = 69.57°; non-planar conformation .

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